4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a synthetic organic compound with the molecular formula C12H18F2O. This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[5.1.0]octane ring system fused with a cyclohexane ring, and two fluorine atoms attached to the spiro center. The presence of the fluorine atoms and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 4’,4’-Difluoro-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[51The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to achieve the desired product with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s unique structure and properties make it a candidate for drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, affecting the compound’s binding affinity and specificity. The spirocyclic structure also contributes to the compound’s stability and reactivity, influencing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can be compared with other similar compounds, such as:
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]: This compound has a similar spirocyclic structure but with a cyclopentane ring instead of a cyclohexane ring.
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cycloheptane]: This compound features a cycloheptane ring, which affects its chemical and physical properties compared to the cyclohexane analog.
4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclooctane]: The presence of a cyclooctane ring in this compound results in different reactivity and stability profiles
Eigenschaften
Molekularformel |
C12H18F2O |
---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
4',4'-difluorospiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C12H18F2O/c13-12(14)5-3-11(4-6-12)2-1-9-7-10(9)8-15-11/h9-10H,1-8H2 |
InChI-Schlüssel |
VPDZZJDRMPKSGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(CC2)(F)F)OCC3C1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.